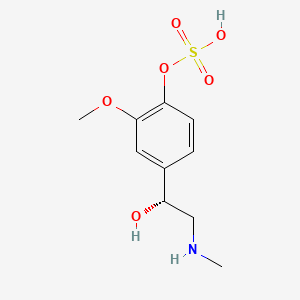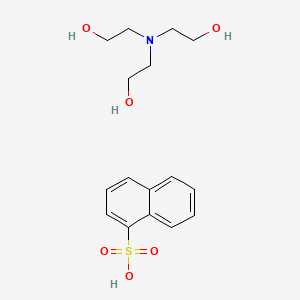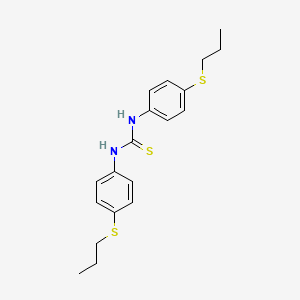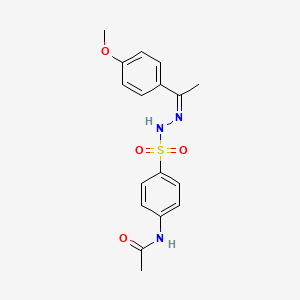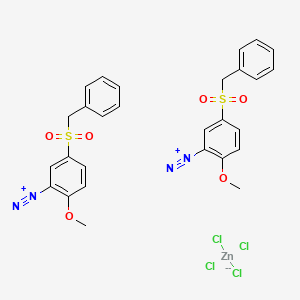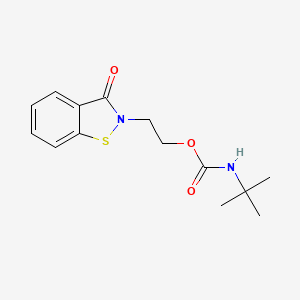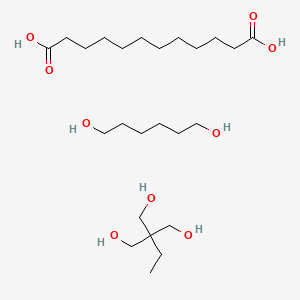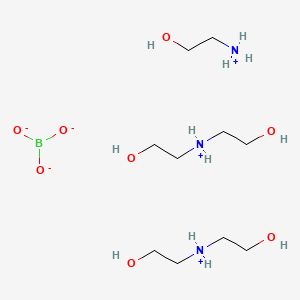
5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline is an organic compound with a complex structure It contains a nitro group, a thioether linkage, and two chlorine atoms attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to introduce the nitro group. This is followed by the thiolation of the nitroaniline derivative with 4-chlorothiophenol under basic conditions to form the thioether linkage. The final step involves the dimethylation of the amine group using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but lacks the thioether linkage.
2-Chloro-4-nitroaniline: Similar structure but lacks the thioether linkage and has different substitution patterns.
4-Chlorothiophenol: Contains the thioether linkage but lacks the nitro and dimethylamino groups.
Uniqueness
5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline is unique due to the presence of both the nitro group and the thioether linkage, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
94094-39-0 |
|---|---|
Molekularformel |
C14H12Cl2N2O2S |
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
5-chloro-2-(4-chlorophenyl)sulfanyl-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-17(2)13-7-11(16)12(18(19)20)8-14(13)21-10-5-3-9(15)4-6-10/h3-8H,1-2H3 |
InChI-Schlüssel |
LWXFXDYOFMAQPL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1SC2=CC=C(C=C2)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


